molecular formula C20H21NO2 B2922395 N-(4-ethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide CAS No. 622349-32-0

N-(4-ethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B2922395
CAS No.: 622349-32-0
M. Wt: 307.393
InChI Key: FQJQIEFRHXOTCE-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a benzofuran core substituted with methyl groups at positions 3, 5, and 6, and an N-(4-ethylphenyl)carboxamide moiety at position 2. Benzofuran-based compounds are widely studied in medicinal chemistry due to their structural rigidity, metabolic stability, and capacity to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name

N-(4-ethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-5-15-6-8-16(9-7-15)21-20(22)19-14(4)17-10-12(2)13(3)11-18(17)23-19/h6-11H,5H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJQIEFRHXOTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the benzofuran core, followed by the introduction of the carboxamide group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.

    Preparation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, which involves the reaction of an amine with a carboxylic acid derivative in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

TAK-075: Pyrazolopyrimidine-Based Calcium-Sensing Receptor Antagonist

Structure: (5R)-N-[1-ethyl-1-(4-ethylphenyl)propyl]-2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolopyrimidine-3-carboxamide monotosylate . Key Features:

  • Pyrazolopyrimidine core with multiple alkyl substituents.
  • 4-ethylphenyl group enhances lipophilicity and target binding.
    Activity : Potent calcium-sensing receptor antagonist with oral bioavailability, developed as a bone anabolic agent to treat osteoporosis .
    Comparison : Unlike the benzofuran-based target compound, TAK-075’s pyrazolopyrimidine core facilitates interaction with helical transmembrane receptors. The additional phenyl group in TAK-075 may contribute to π-π stacking in receptor binding, a feature absent in the target compound.

iCRT3: Oxazole-Based Wnt/β-Catenin Pathway Inhibitor

Structure : 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide .
Key Features :

  • Oxazole ring with a 4-ethylphenyl substituent.
  • Sulfanyl and phenylethyl groups enhance cell permeability. Activity: Inhibits Wnt/β-catenin signaling by blocking β-catenin-TCF interactions, reducing pro-inflammatory cytokines in macrophages . Both compounds share the 4-ethylphenyl group, but the target compound’s carboxamide linkage may improve stability over iCRT3’s sulfanyl-acetamide moiety.

VUAA1: Triazole-Based Calmodulin Modulator

Structure : N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide .
Key Features :

  • Triazole ring with pyridinyl and ethylphenyl substituents.
  • Thioacetamide linker enhances solubility.
    Activity : Modulates sensory functions via calmodulin-related pathways, though exact mechanisms remain under study .
    Comparison : The triazole core in VUAA1 allows for hydrogen bonding, whereas the benzofuran core in the target compound may prioritize hydrophobic interactions. Both compounds utilize 4-ethylphenyl groups, but VUAA1’s pyridinyl substituent introduces basicity, absent in the target compound.

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Target Application
N-(4-ethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide Benzofuran 3,5,6-trimethyl, 4-ethylphenyl ~353.4 (estimated) Hypothetical receptor Therapeutic research
TAK-075 Pyrazolopyrimidine 4-ethylphenyl, trimethyl groups 697.3 Calcium-sensing receptor Bone anabolic agent
iCRT3 Oxazole 4-ethylphenyl, methyl, sulfanyl groups 425.5 β-catenin/TCF Anti-inflammatory
VUAA1 Triazole 4-ethylphenyl, pyridinyl, thioacetamide 424.5 Calmodulin Sensory modulation

Research Findings and Mechanistic Insights

  • TAK-075 : Demonstrated ED₅₀ of 0.3 mg/kg in rat models of osteoporosis, with high selectivity for calcium-sensing receptors over related GPCRs .
  • iCRT3 : Reduced TNF-α production by 80% in LPS-stimulated macrophages at 10 µM, correlating with suppressed IκB degradation .
  • VUAA1: Enhanced olfactory responses in Drosophila at nanomolar concentrations, suggesting calmodulin-dependent sensory modulation .

Target Compound Hypotheses :

  • The 3,5,6-trimethylbenzofuran core may improve metabolic stability compared to TAK-075’s pyrazolopyrimidine, which has a larger surface area prone to oxidation.
  • The carboxamide group could enable hydrogen bonding with serine/threonine kinases, similar to kinase inhibitors.

Biological Activity

N-(4-ethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C20H21NO2
  • InChI Key : InChI=1S/C20H21NO2/c1-5-15-6-8-16(9-7-15)21-20(22)19-14(4)17-10-12(2)13(3)11-18(17)23-19/h6-11H,5H2,1-4H3,(H,21,22)

The synthesis typically involves multi-step processes starting from the benzofuran core. The introduction of the carboxamide group is achieved through amide coupling reactions using coupling agents like EDCI or DCC under controlled conditions.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar benzofuran structures exhibit significant antibacterial activity when specific substituents are present at positions 4, 5, and 6 of the benzofuran ring .

Anticancer Properties

Research has shown that this compound may possess anticancer properties. A study involving various benzofuran derivatives indicated that modifications to the benzofuran structure could enhance cytotoxicity against cancer cell lines. For instance, compounds related to this compound demonstrated promising activity against human cancer cell lines with IC50 values indicating effective inhibition of cell proliferation .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may modulate enzyme activity or receptor functions through binding interactions that alter cellular signaling pathways. The exact pathways remain to be fully elucidated but are believed to involve both direct enzyme inhibition and receptor modulation.

Research Findings

Recent studies have highlighted the compound's potential in various biological applications:

Study FocusFindings
Antimicrobial TestingSignificant antibacterial activity noted against various pathogens; structure-dependent efficacy observed .
Anticancer AssaysDemonstrated cytotoxic effects on cancer cell lines with varying IC50 values; structural modifications enhance activity .
Mechanistic StudiesPotential interaction with enzymes and receptors; further research needed to clarify pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of related benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions exhibited potent antibacterial effects.
  • Cytotoxicity in Cancer Models : In vitro studies using A549 lung cancer cell lines showed that derivatives similar to this compound induced apoptosis at concentrations as low as 25 µM.

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